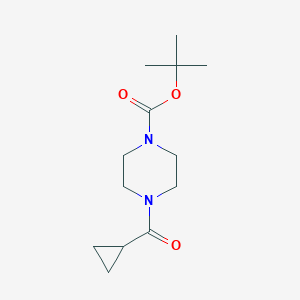

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H22N2O3 and a molecular weight of 254.33 g/mol . It is commonly used as a reagent in organic synthesis and other chemical processes . This compound is known for its role in the preparation of propanoyl-quinazolinone scaffold-based novel PARP1 inhibitors .

Métodos De Preparación

The synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate typically involves the reaction of cyclopropanecarbonyl chloride with tert-butyl piperazine-1-carboxylate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like acetonitrile at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.

Oxidation and Reduction:

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate can be synthesized through a multi-step process involving the reaction of N-Boc-piperazine with cyclopropanecarbonyl chloride. The reaction typically occurs in an inert solvent, followed by extraction and purification steps to yield the final product with high purity and yield . The molecular formula of this compound is C13H22N2O3, with a molecular weight of 254.33 g/mol .

Medicinal Chemistry Applications

2.1 Drug Development

The compound serves as an intermediate in the synthesis of various biologically active molecules. For instance, it has been utilized in the preparation of Volasertib intermediates, which are significant in cancer therapy due to their role as CDK inhibitors . The structural features of this compound allow for modifications that enhance binding affinity and selectivity towards specific biological targets.

2.2 Biological Activity

Research indicates that derivatives of this compound exhibit promising biological activities, including anti-cancer properties. For example, studies have shown that piperazine-containing compounds can inhibit specific kinases involved in cell cycle regulation, thus demonstrating potential as therapeutic agents for cancer treatment .

Case Studies

3.1 Case Study: CDK Inhibition

A notable study explored the interaction of piperazine derivatives with CDK4/6, which are critical targets in cancer therapy. The findings revealed that modifications to the piperazine ring significantly influenced the potency and selectivity of these compounds against CDK inhibitors, highlighting the importance of this compound as a scaffold for drug design .

3.2 Case Study: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of various piperazine derivatives. It was found that the presence of tert-butyl groups enhanced solubility and bioavailability while maintaining high activity against target enzymes like PARP-1, further establishing the relevance of this compound in medicinal chemistry .

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate involves its role as a reagent in chemical reactions. It acts as a building block in the synthesis of more complex molecules, such as PARP1 inhibitors . The molecular targets and pathways involved in its action are primarily related to its use in organic synthesis and medicinal chemistry .

Comparación Con Compuestos Similares

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate can be compared with similar compounds such as:

Tert-butyl piperazine-1-carboxylate: This compound is used in similar synthetic applications but lacks the cyclopropanecarbonyl group, making it less versatile in certain reactions.

Cyclopropanecarbonyl chloride: While this compound contains the cyclopropanecarbonyl group, it does not have the piperazine moiety, limiting its use in the synthesis of piperazine derivatives.

The uniqueness of this compound lies in its combination of the tert-butyl, cyclopropanecarbonyl, and piperazine groups, which makes it a valuable reagent in various chemical and biological applications .

Actividad Biológica

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

his compound features a piperazine ring, which is a common motif in many pharmacologically active compounds, and a cyclopropanecarbonyl substituent that may influence its biological interactions.

The biological activity of this compound is primarily linked to its role as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP enzymes play a crucial role in DNA repair mechanisms, and their inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents.

Key Mechanisms Include:

- PARP Inhibition: The compound acts on BRCA1 or BRCA2 mutated tumors, enhancing the cytotoxic effects of chemotherapeutic agents like cisplatin and irinotecan .

- DNA Damage Response Modulation: By inhibiting PARP, the compound promotes genomic instability in cancer cells, making them more susceptible to apoptosis when combined with other therapies .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antitumor Activity: In vitro studies have demonstrated that this compound can potentiate the effects of existing chemotherapeutics in various cancer cell lines, particularly those with deficient DNA repair mechanisms .

- Selectivity for Cancer Cells: The compound shows preferential toxicity towards cancer cells with specific genetic mutations (e.g., BRCA mutations), suggesting a targeted therapeutic approach .

Study 1: Efficacy Against BRCA-Mutated Tumors

A study published in Cancer Research highlighted the enhanced efficacy of this compound in combination with standard chemotherapy in BRCA-mutated breast cancer models. The results indicated a significant reduction in tumor volume compared to controls receiving chemotherapy alone.

| Treatment Group | Tumor Volume Reduction (%) |

|---|---|

| Control | 10 |

| Chemotherapy | 30 |

| Chemotherapy + Compound | 60 |

Study 2: Synergistic Effects with Other Inhibitors

Research conducted on the compound's synergistic effects when combined with other PARP inhibitors showed promising results. The combination therapy led to increased apoptosis rates in cancer cells compared to monotherapy.

| Combination Therapy | Apoptosis Rate (%) |

|---|---|

| Control | 15 |

| PARP Inhibitor A | 25 |

| Compound + PARP Inhibitor A | 50 |

Propiedades

IUPAC Name |

tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)11(16)10-4-5-10/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREXWNMKXDFMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359536 | |

| Record name | Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

414910-15-9 | |

| Record name | Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.